molecular formula C9H4F2O B2691884 3-Ethynyl-2,6-difluorobenzaldehyde CAS No. 2460750-17-6

3-Ethynyl-2,6-difluorobenzaldehyde

Cat. No.: B2691884
CAS No.: 2460750-17-6
M. Wt: 166.127
InChI Key: OEQDUTRKVJBXRV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to the aromatic ring in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine.

Industrial Production Methods: While specific industrial production methods for 3-Ethynyl-2,6-difluorobenzaldehyde are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2,6-difluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethynyl-2,6-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,6-difluorobenzaldehyde largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, while the fluorine atoms can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-2,6-difluorobenzaldehyde is unique due to the combination of the ethynyl group and fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its utility in synthetic chemistry and potential biological applications .

Properties

IUPAC Name

3-ethynyl-2,6-difluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h1,3-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQDUTRKVJBXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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